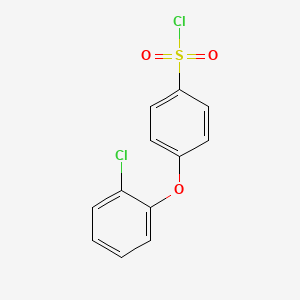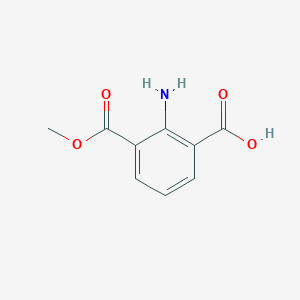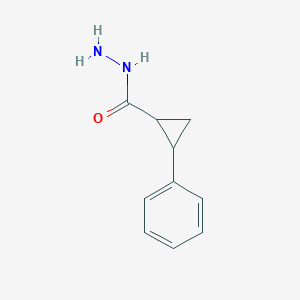
2-Phenylcyclopropanecarbohydrazide
Übersicht
Beschreibung
2-Phenylcyclopropanecarbohydrazide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used in proteomics research .
Molecular Structure Analysis
The linear formula of 2-Phenylcyclopropanecarbohydrazide is C10H12N2O . The structure of this compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Physical And Chemical Properties Analysis
2-Phenylcyclopropanecarbohydrazide has a molecular weight of 176.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disorders
Research has explored the potential of compounds derived from 2-phenylcyclopropanecarbohydrazide in treating neurodegenerative diseases, particularly Alzheimer's disease. Schiff bases obtained by condensing 2-phenylcyclopropanecarbohydrazide derivatives with aromatic aldehydes showed potential as neuropsychiatric drugs due to their drug-likeness features and possible application in neurodegenerative disorder treatments (Avram et al., 2021).
Antitumor Agents
A study on substituted 2-phenylbenzimidazole-4-carboxamides, which are structurally similar to 2-phenylcyclopropanecarbohydrazide, revealed that these compounds act as "minimal" DNA-intercalating agents with potential antitumor applications. Interestingly, they showed a lack of cross-resistance to an amsacrine-resistant P388 cell line, indicating a unique mechanism of cytotoxicity potentially unrelated to topoisomerase II interaction (Denny et al., 1990).
Antimalarial and Antileukemic Properties
The reaction of certain thiosemicarbazones with metals like Cu(II), Ni(II), Fe(III), and Mn(II) resulted in complexes with reduced antimalarial activity but enhanced antileukemic properties. This suggests the potential of metal-coordinated 2-phenylcyclopropanecarbohydrazide derivatives in antileukemic therapies (Scovill et al., 1982).
Antidepressant Potential
A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, related to 2-phenylcyclopropanecarbohydrazide, were synthesized and evaluated for antidepressant potential. Certain derivatives showed activity surpassing standard antidepressants like imipramine and desipramine, highlighting the therapeutic promise of this chemical class in depression treatment (Bonnaud et al., 1987).
NMDA Receptor Antagonists
Derivatives of 2-phenylcyclopropanecarbohydrazide were prepared and evaluated as NMDA receptor antagonists. These compounds, including milnacipran and its derivatives, showed significant binding affinity for the receptor and protected mice from NMDA-induced lethality, suggesting a novel structural approach for NMDA receptor antagonists (Shuto et al., 1995).
Eigenschaften
IUPAC Name |
2-phenylcyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLGMIOSVEITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropanecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



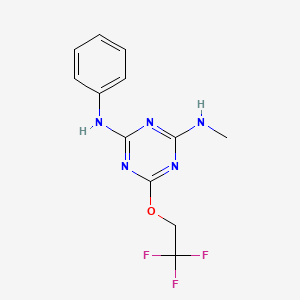

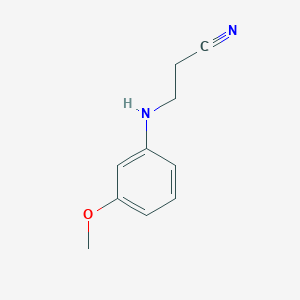

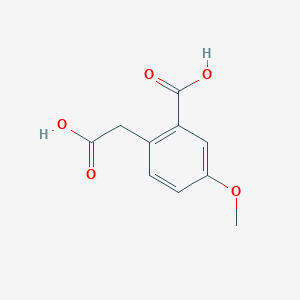



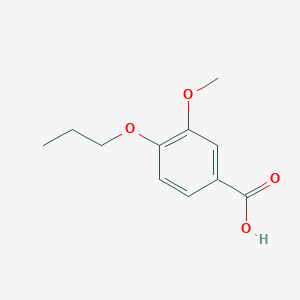
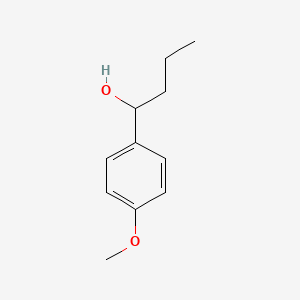
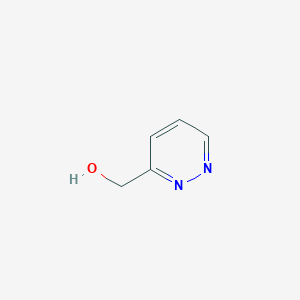
![{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B1363953.png)
